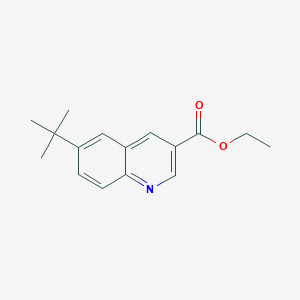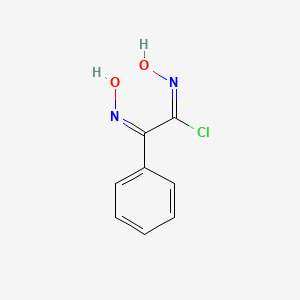![molecular formula C21H21NO3 B11714609 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B11714609.png)
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-cyanophenyl acetic acid: This can be achieved through the nitration of phenylacetic acid followed by reduction.
Esterification: The 4-cyanophenyl acetic acid is then esterified with 4-(pentyloxy)benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Aldol Condensation: The ester is subjected to aldol condensation with acetaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-cyanophenyl (2E)-3-[4-(butyloxy)phenyl]prop-2-enoate
- 4-cyanophenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate
Uniqueness
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired.
Propriétés
Formule moléculaire |
C21H21NO3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(4-cyanophenyl) (E)-3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-15-24-19-10-5-17(6-11-19)9-14-21(23)25-20-12-7-18(16-22)8-13-20/h5-14H,2-4,15H2,1H3/b14-9+ |
Clé InChI |
HOKCULKDZLIAMP-NTEUORMPSA-N |
SMILES isomérique |
CCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C#N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)


![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)

![2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol](/img/structure/B11714565.png)
![(E)-N-{1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714573.png)
![4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride](/img/structure/B11714581.png)


![(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B11714589.png)
![Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate](/img/structure/B11714600.png)
![2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11714601.png)
